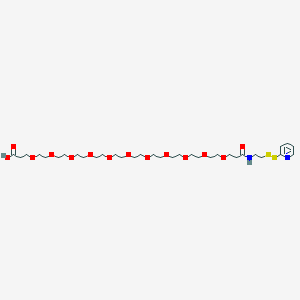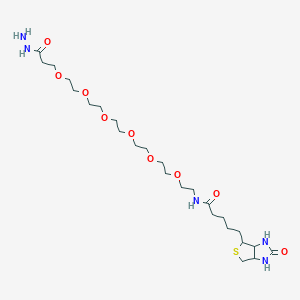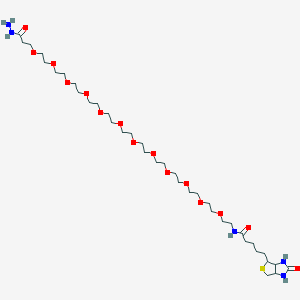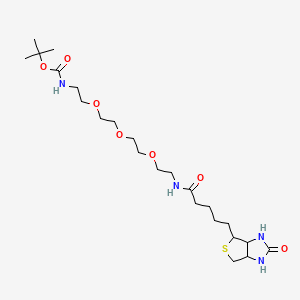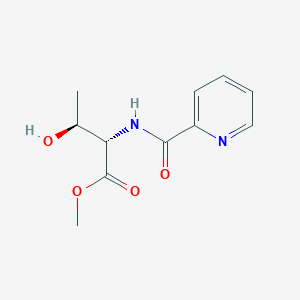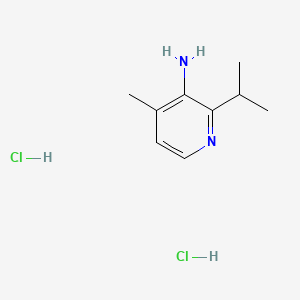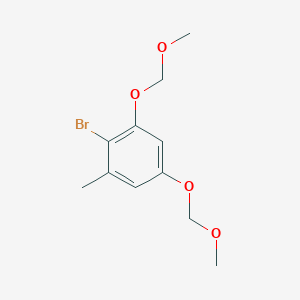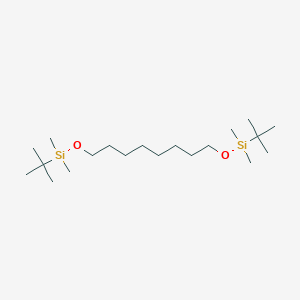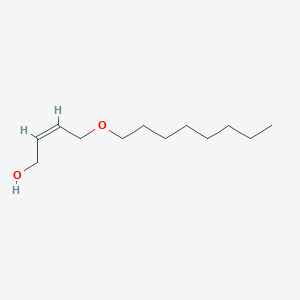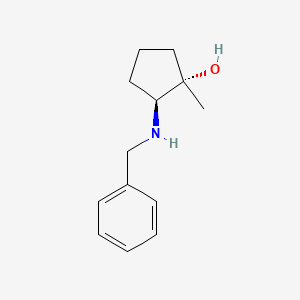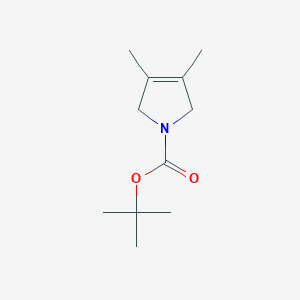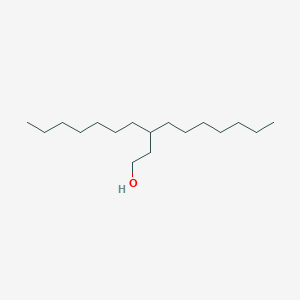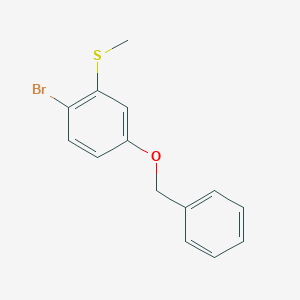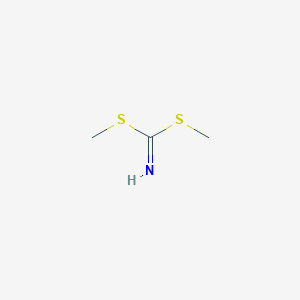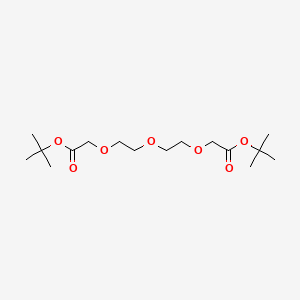
Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate is an organic compound with the molecular formula C16H30O7. It is a diester derived from diethylene glycol and acetic acid, featuring two tert-butyl ester groups. This compound is often used in organic synthesis and as a protecting group for carboxylic acids due to its stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate can be synthesized through the esterification of diethylene glycol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process .
化学反応の分析
Types of Reactions
Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield diethylene glycol and acetic acid.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.
Substitution: Reagents such as trifluoroacetic acid in dichloromethane are commonly used to remove the tert-butyl groups.
Major Products Formed
Hydrolysis: Diethylene glycol and acetic acid.
Substitution: Depending on the substituent introduced, various esters or ethers can be formed.
科学的研究の応用
Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate is utilized in several scientific research fields:
Chemistry: Used as a protecting group for carboxylic acids in organic synthesis.
Biology: Employed in the synthesis of bioconjugates and as a linker in drug delivery systems.
Medicine: Investigated for its potential in creating prodrugs that release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism by which di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate exerts its effects primarily involves the hydrolysis of its ester bonds. This hydrolysis releases diethylene glycol and acetic acid, which can then participate in further chemical reactions. The tert-butyl groups provide steric hindrance, protecting the ester bonds from premature hydrolysis .
類似化合物との比較
Similar Compounds
Triethylene glycol diacetate: Similar in structure but with an additional ethylene glycol unit.
Tetraethylene glycol di-p-tosylate: Contains tosylate groups instead of tert-butyl groups.
Diethylene glycol diacetate: Lacks the tert-butyl groups, making it less sterically hindered.
Uniqueness
Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate is unique due to its tert-butyl ester groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful as a protecting group in organic synthesis .
特性
IUPAC Name |
tert-butyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O7/c1-15(2,3)22-13(17)11-20-9-7-19-8-10-21-12-14(18)23-16(4,5)6/h7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVQISQVAOBFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
